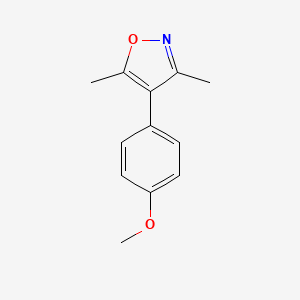

4-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole

Description

Significance of Oxazole (B20620) and Isoxazole (B147169) Heterocycles in Contemporary Chemical Research

Oxazole and its isomer, isoxazole, are prominent scaffolds in pharmaceutical chemistry. rsc.org The isoxazole ring, in particular, is a key component in several commercially available drugs, including the COX-2 inhibitor valdecoxib, antibiotics like cloxacillin (B1194729) and flucloxacillin, and the anticonvulsant zonisamide. nih.govpharmatutor.org The integration of an isoxazole ring into a molecule can enhance its physicochemical properties and biological efficacy. bohrium.com

Research has demonstrated that isoxazole derivatives possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net This wide range of biological actions underscores the therapeutic potential of the isoxazole core and drives continued exploration into novel derivatives. pharmatutor.orgrsc.org The versatility of this heterocyclic system makes it an attractive candidate for the development of new therapeutic agents designed to address unmet medical needs. bohrium.comresearchgate.net

The study of oxazole chemistry has a rich history. The parent 1,3-oxazole was first reported by Hantzsch in 1887 and later synthesized in 1947. taylorandfrancis.com Its isomer, 1,2-oxazole (isoxazole), was also proposed by Hantszch. ijpca.org Early synthetic methods laid the groundwork for more advanced chemical strategies.

Classic routes to these heterocycles include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones to form oxazoles. wikipedia.orgchemeurope.com A landmark development in the field was the discovery of the van Leusen oxazole synthesis in 1972, which provided an efficient one-pot reaction for producing 5-substituted oxazoles. nih.gov In recent decades, the synthetic toolbox has expanded significantly to include modern techniques such as transition metal-catalyzed cycloadditions and microwave-assisted synthesis, which offer improved efficiency and control over the creation of complex derivatives. researchgate.netnih.govigi-global.com

The 1,2-oxazole, or isoxazole, ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. ijpca.org This arrangement of heteroatoms imparts distinct chemical and physical properties. The isoxazole ring is considered a weak base and is less aromatic than related heterocycles like thiazoles. pharmatutor.org The aromaticity of isoxazole is a topic of some discussion, with studies presenting conflicting reports on whether it is slightly more or less aromatic than oxazole and furan. rsc.org The atoms of the ring are sp2 hybridized and planar. tandfonline.com Its structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets. rsc.org

Table 1: Physicochemical Properties of 1,2-Oxazole

| Property | Value |

|---|---|

| IUPAC Name | 1,2-Oxazole |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Boiling Point | 95 °C (203 °F; 368 K) |

| Density | 1.074 g/ml |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 0 |

Data sourced from references ijpca.orgresearchgate.net.

Strategic Importance of Phenyl and Methoxyphenyl Substituents in Heterocyclic Compounds

The identity and position of substituents on a heterocyclic ring are critical in determining a molecule's biological activity. researchgate.net The phenyl group is a frequently utilized substituent in drug design, often serving as a key structural component for interaction with biological targets. blumberginstitute.org

The methoxy (B1213986) group (-OCH₃) is particularly significant and is found in numerous natural products and synthetic pharmaceuticals. nih.gov Medicinal chemists often incorporate this functional group to favorably modulate a compound's properties. The methoxy group can enhance ligand-target binding, improve physicochemical characteristics such as lipophilicity, and positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net It can act as a hydrogen bond acceptor and strengthen hydrophobic interactions. researchgate.net The strategic placement of a methoxy group on a phenyl ring, creating a methoxyphenyl substituent, can significantly impact a molecule's potency and selectivity. nih.gov For instance, studies on certain isoxazole derivatives have shown that the presence of a methoxy group can enhance antibacterial activity. ijpca.org

Academic Research Landscape for 4-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole and its Analogues

While specific academic literature focusing exclusively on this compound is not extensively available in public databases, the research landscape for its structural analogues is rich and provides valuable insights into its potential chemical and biological profile. An analogue is a compound that has a similar structure to another but differs in a specific component. The study of these related molecules helps to build a comprehensive understanding of the structure-activity relationships within this chemical class.

For example, research has been conducted on 5-(4'-Methoxyphenyl)-oxazole (MPO), an analogue where the core ring is a 1,3-oxazole. This compound was isolated from a fungal culture and demonstrated inhibitory activity against the hatching and growth of Caenorhabditis elegans. nih.gov Studies on various other methoxyphenyl-substituted isoxazoles have focused on their synthesis and structural characterization. The crystal structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole has been determined, providing detailed information on its three-dimensional conformation. researchgate.net Similarly, the crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole has been analyzed to understand its molecular geometry and intermolecular interactions in the solid state. iucr.org These structural studies are fundamental for understanding how such molecules might interact with biological receptors.

The synthesis of various methoxyphenyl-containing oxadiazoles (B1248032) and other heterocycles is also an active area of research, indicating a continued interest in the chemical space surrounding the title compound. nih.gov The collective findings from these studies on analogous compounds suggest that the combination of a dimethyl-substituted isoxazole ring with a 4-methoxyphenyl (B3050149) group, as seen in this compound, represents a promising scaffold for further investigation in medicinal and materials chemistry.

Table 2: Structural Comparison of this compound and Selected Analogues

| Compound | Core Heterocycle | Substituent at C3 | Substituent at C4 | Substituent at C5 |

|---|---|---|---|---|

| Title Compound | 1,2-Oxazole | Methyl | 4-Methoxyphenyl | Methyl |

| 5-(4'-Methoxyphenyl)-oxazole | 1,3-Oxazole | H | H | 4-Methoxyphenyl |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | 1,2-Oxazole | Phenyl | H | 3-Methoxyphenyl |

| 4-(4-chlorophenyl)-5-methyl-3-(substituted phenyl)-1,2-oxazole | 1,2-Oxazole | Substituted Phenyl | 4-Chlorophenyl | Methyl |

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-12(9(2)15-13-8)10-4-6-11(14-3)7-5-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUCHBNMFVITGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434504 | |

| Record name | 4-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154822-66-9 | |

| Record name | 4-(4-Methoxyphenyl)-3,5-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154822-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 4 Methoxyphenyl 3,5 Dimethyl 1,2 Oxazole and 1,2 Oxazole Derivatives

Electrophilic Aromatic Substitution Pathways on the 1,2-Oxazole Ring

The 1,2-oxazole ring is considered an electron-deficient aromatic system, which generally deactivates it towards electrophilic aromatic substitution. copbela.org Reactions such as nitration and sulfonation are difficult and often require harsh conditions. pharmaguideline.com When substitution does occur, the position of attack is influenced by the substituents already present on the ring. pharmaguideline.com The presence of activating, electron-donating groups can facilitate these reactions. copbela.orgtandfonline.comsemanticscholar.org For a generic 1,2-oxazole, electrophilic attack, if it occurs, is most likely at the C-4 position, which possesses the highest electron density. However, in the case of 4-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole, the C-4 position is already substituted. Electrophilic attack would therefore be directed towards the appended methoxyphenyl ring, which is highly activated towards substitution at its ortho positions.

| Reaction Type | Reagents | Typical Position of Attack on Unsubstituted 1,2-Oxazole | Reactivity Notes |

| Nitration | HNO₃ / H₂SO₄ | C-4 | Generally low reactivity; requires forcing conditions. pharmaguideline.com |

| Sulfonation | H₂SO₄ / SO₃ | C-4 | Ring is highly resistant to sulfonation. pharmaguideline.com |

| Halogenation | Br₂, Cl₂ | C-4 | Can proceed, but ring cleavage is a competing reaction. |

Nucleophilic Reactions and Ring-Opening Processes of 1,2-Oxazoles

The chemistry of 1,2-oxazoles is dominated by ring-opening reactions, largely owing to the labile N-O bond. researchgate.net These processes can be initiated by various stimuli, including nucleophiles, bases, and reducing agents.

Base-Induced Ring Opening: Strong bases can deprotonate the C-3 or C-5 position if a hydrogen is present. For instance, deprotonation at C-3 can lead to ring cleavage to form a β-ketonitrile. In the case of this compound, the protons on the C-3 and C-5 methyl groups are acidic and can be removed by a strong base, potentially leading to condensation reactions rather than direct ring opening.

Reductive Cleavage: The weak N-O bond is susceptible to reductive cleavage by various reagents, such as catalytic hydrogenation (e.g., H₂/Raney Ni), dissolving metal reduction, or other chemical reductants. This process typically yields an enaminone or related species. This is one of the most synthetically useful transformations of the 1,2-oxazole ring.

Nucleophilic attack on the ring carbons is generally uncommon unless an activating electron-withdrawing group is present. pharmaguideline.com Instead, nucleophiles often induce ring cleavage. pharmaguideline.com For example, reaction with hydroxide (B78521) or other nucleophiles under thermal conditions can lead to the formation of various acyclic products.

| Reaction Type | Reagents/Conditions | Resulting Products | Mechanism |

| Reductive Cleavage | H₂ / Raney Ni, Pd/C | β-Enaminones, 1,3-amino alcohols | Cleavage of the N-O bond followed by reduction. |

| Base-Catalyzed Opening | Strong base (e.g., NaOEt) | α-Cyanoketones, β-Ketonitriles | Deprotonation followed by ring scission. |

| Nucleophilic Ring Opening | Hydrazine, Hydroxylamine (B1172632) | Pyrazoles, other heterocycles | Attack of the nucleophile followed by cleavage and recyclization. |

Oxidation and Photochemical Transformations of the Oxazole (B20620) Core

Oxidation: The 1,3-oxazole ring is generally susceptible to oxidation, which can result in ring cleavage. pharmaguideline.comtandfonline.com Oxidizing agents like potassium permanganate (B83412) or chromic acid can open the ring to form open-chain products. pharmaguideline.com Photo-oxidation, involving reaction with singlet oxygen, proceeds via a [4+2] cycloaddition to form an unstable endoperoxide. cdu.edu.au This intermediate then rearranges to a triamide product. cdu.edu.au

Photochemical Transformations: Photochemistry provides a key pathway for the interconversion of azole isomers. A synthetically significant photochemical reaction is the rearrangement of 1,2-oxazoles (isoxazoles) into 1,3-oxazoles. acs.orgucd.ienih.gov This transformation is believed to proceed through the homolytic cleavage of the weak N-O bond upon UV irradiation, forming a diradical that rearranges to an acyl azirine intermediate. This intermediate can then cleave and recyclize to form the thermodynamically more stable 1,3-oxazole. nih.gov This process allows for the synthesis of diverse oxazole structures from isoxazole (B147169) precursors. acs.orgucd.ie

| Transformation | Conditions | Intermediate(s) | Product(s) |

| Photo-oxidation | Singlet Oxygen (¹O₂), light | Endoperoxide | Triamides cdu.edu.au |

| Chemical Oxidation | KMnO₄, CrO₃ | N/A | Ring-opened products (imides, acids) pharmaguideline.comtandfonline.com |

| Photochemical Rearrangement | UV Light (200-330 nm) | Acyl azirine | 1,3-Oxazole nih.gov |

Functional Group Interconversions and Derivatization Strategies on Substituents

Once the oxazole core is formed, the substituents attached to the ring can be modified using a wide range of standard organic transformations. This allows for the diversification of oxazole-containing molecules. For a compound like this compound, derivatization can occur on the methyl groups or the methoxyphenyl ring.

Methoxyphenyl Group: The methoxy (B1213986) group (-OCH₃) can be cleaved using reagents like BBr₃ to yield a phenol, which can then be further functionalized. The phenyl ring itself, being activated by the oxygen, can undergo electrophilic substitution as previously mentioned.

Methyl Groups: The methyl groups at the C-3 and C-5 positions can potentially be functionalized. For example, they might undergo radical halogenation or be deprotonated with a strong base to form an anion that can react with electrophiles, although this can compete with ring-opening pathways.

General Strategies for Substituted Oxazoles: For oxazoles bearing different functional groups, a broader range of transformations is possible. Halogenated oxazoles are particularly valuable as they can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds, allowing for the attachment of various aryl, vinyl, or alkyl groups. organic-chemistry.orgresearchgate.net Aldehyde or ketone groups on the ring can undergo condensation, reduction, or oxidation, while carboxylic acid or ester groups can be converted to amides or other derivatives. nih.gov

Structural Elucidation and Characterization of 4 4 Methoxyphenyl 3,5 Dimethyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR, ¹³C NMR, or advanced two-dimensional NMR (COSY, HMQC, HMBC) data for 4-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole could be located. This information is fundamental for determining the precise arrangement of hydrogen and carbon atoms within the molecule and for confirming its connectivity.

Vibrational Spectroscopy (IR and Raman)

Specific Infrared (IR) and Raman spectroscopic data, which would identify the characteristic vibrational modes of the functional groups and the molecular skeleton of this compound, are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

There is no available mass spectrometry data that would confirm the molecular weight of this compound or detail its specific fragmentation pattern under ionization. This analysis is key for confirming the elemental composition and providing clues about the molecule's structure and stability.

Computational and Theoretical Investigations of 4 4 Methoxyphenyl 3,5 Dimethyl 1,2 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, would provide detailed insights into its fundamental properties. researchgate.net

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this process would determine the most stable three-dimensional structure. researchgate.net Calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, in related oxazole (B20620) structures, the dihedral angle between the oxazole ring and an attached phenyl ring has been a key parameter of interest. nih.gov

By mapping the potential energy surface, researchers can identify not only the ground state geometry but also various conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments. Theoretical calculations for similar heterocyclic compounds have shown good agreement with experimental data obtained from X-ray crystallography. researchgate.net

The electronic properties of a molecule are key to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. ajchem-a.com For analogous compounds, DFT calculations have been used to determine these energy levels, revealing how substituents on the phenyl and heterocyclic rings influence the electronic structure. mdpi.com

The Molecular Electrostatic Potential (MESP) map is another vital tool for understanding chemical reactivity. It visualizes the electrostatic potential on the electron density surface of the molecule. pesquisaonline.net Different colors on the MESP map indicate regions of positive and negative potential. For this compound, an MESP analysis would identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Typically, the oxygen and nitrogen atoms of the oxazole ring would be expected to be regions of negative potential, making them susceptible to electrophilic attack, while hydrogen atoms would show positive potential. ajchem-a.compesquisaonline.net

| Property | Description | Expected Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net For this compound, these calculations would predict the chemical shifts for each proton and carbon atom, which could then be compared with experimental NMR spectra for structural validation. researchgate.net

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of bands in experimental infrared (IR) and Raman spectra. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the molecule's functional groups. For the target molecule, this would involve identifying the characteristic vibrations of the C-H bonds in the methyl and phenyl groups, the C=N and C-O bonds within the oxazole ring, and the C-O-C ether linkage of the methoxy (B1213986) group. nih.gov

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Compounds with significant NLO response often feature electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the methoxy group acts as an electron donor, and the oxazole ring can act as part of the conjugated system. DFT calculations for similar structures have been used to predict their NLO properties, often comparing them to standard materials like urea. researchgate.netmalayajournal.org

| Parameter | Unit | Description |

| Dipole Moment (µ) | Debye | A measure of the molecule's overall polarity. |

| Polarizability (α) | esu | The ability of the molecule's electron cloud to be distorted by an electric field. |

| First-Order Hyperpolarizability (β) | esu | A measure of the second-order NLO response. |

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques can predict how a molecule interacts with its environment, particularly with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scispace.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies would involve selecting a specific protein target and computationally placing the oxazole derivative into the protein's active site. The simulation would then calculate the binding affinity (often expressed as a binding energy or docking score) and predict the binding mode. scispace.com These studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. Such insights are crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a fundamental component of ligand-based drug design, focusing on the identification and spatial arrangement of essential molecular features responsible for a molecule's biological activity. For this compound, a pharmacophore model would delineate the key chemical characteristics that enable its interaction with a biological target. The process involves defining the types and locations of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The structure of this compound presents several distinct pharmacophoric features. The 4-methoxyphenyl (B3050149) group provides a significant hydrophobic and aromatic region, crucial for engaging in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The methoxy (-OCH₃) group's oxygen atom can act as a hydrogen bond acceptor. The 1,2-oxazole ring itself is a critical component; its nitrogen and oxygen atoms can also serve as hydrogen bond acceptors, contributing to the molecule's binding affinity and specificity. The two methyl groups at positions 3 and 5 contribute to the steric bulk and can form hydrophobic interactions.

These features can be mapped in three-dimensional space to create a model. This model serves as a template for virtual screening of compound libraries to identify novel molecules with similar pharmacophoric features and, potentially, similar biological activity. researchgate.net Understanding the crystal structure of the molecule or related analogs is a powerful method for guiding the elaboration of such pharmacophore models. nih.gov Studies on structurally related compounds, such as those containing a 4-methoxyphenyl moiety attached to different heterocyclic cores, have shown that this group is often a critical part of the core pharmacophore responsible for biological interactions. mdpi.com

Table 1: Key Pharmacophoric Features of this compound

| Feature Type | Location on Moiety | Potential Interaction |

| Aromatic Ring | 4-Methoxyphenyl | π-π Stacking |

| Hydrophobic Center | Phenyl Ring, Methyl Groups | Hydrophobic Interaction |

| Hydrogen Bond Acceptor | Methoxy Oxygen | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Oxazole Ring (N, O atoms) | Hydrogen Bonding |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing detailed insights into their conformational flexibility and interaction stability with biological targets. For this compound, MD simulations can elucidate its dynamic behavior in different environments, such as in solution or when bound to a protein's active site.

A key application of MD simulations is conformational analysis. This involves exploring the molecule's accessible shapes or conformers, which arise from the rotation around single bonds. The primary flexible bond in this compound is the one connecting the phenyl ring to the oxazole ring. The dihedral angle between these two rings can fluctuate, and MD simulations can map the energy landscape associated with these rotations to identify the most stable, low-energy conformations. iucr.org

When studying the interaction of this compound with a protein target, MD simulations are invaluable for assessing binding stability. After an initial docking pose is predicted, an MD simulation is run for the protein-ligand complex over a specific period, often in nanoseconds (ns). ekb.eg The stability of this complex is commonly evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation. A stable, low-fluctuation RMSD value for the ligand suggests a stable binding mode. In contrast, large fluctuations or a steady increase in RMSD may indicate an unstable interaction, where the ligand might be dissociating from the binding pocket. ekb.egajchem-a.com By comparing the RMSD of the protein-ligand complex to the unbound protein (apo-protein), researchers can assess the structural changes and stability induced by ligand binding. ekb.eg

Table 2: Representative RMSD Data from a Hypothetical MD Simulation

| System | Average RMSD (Å) | Standard Deviation (Å) |

| Apo-Protein | 1.65 | 0.25 |

| Protein-Ligand Complex | 1.30 | 0.15 |

This table illustrates that the protein-ligand complex shows a lower average RMSD with less fluctuation compared to the apo-protein, suggesting that the binding of this compound stabilizes the protein's conformation. ekb.eg

Theoretical Insights into Reaction Mechanisms and Pathways (e.g., Benzyne (B1209423) Reactions)

Theoretical chemistry provides powerful insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways, transition states, and product formation. While the synthesis of 3,5-dimethyl-4-aryl-1,2-oxazoles typically involves the condensation of an α-aryl-β-diketone with hydroxylamine (B1172632), theoretical studies can explore alternative or more exotic reaction pathways. wpmucdn.com

One area of theoretical investigation is the reaction of heterocyclic compounds with highly reactive intermediates like benzynes. The oxazole ring can participate as an azadiene component in inverse electron demand Diels-Alder reactions. clockss.org Benzyne, a highly reactive and strained dienophile, is known to undergo [4+2] cycloaddition reactions. nih.gov

A theoretical investigation into the reaction of this compound with benzyne could be performed using methods like Density Functional Theory (DFT). nih.gov The proposed mechanism would likely proceed through a [4+2] cycloaddition pathway where the oxazole ring acts as the diene. This would form a highly unstable bicyclic adduct. This intermediate would be expected to rapidly undergo a retro-Diels-Alder reaction to achieve greater stability. This process would likely involve the expulsion of a stable small molecule, such as acetonitrile (B52724) (CH₃CN), resulting in the formation of a substituted furan.

This hypothetical pathway is an example of how computational chemistry can be used to explore novel reactivity and predict the feasibility of reactions that have not yet been performed experimentally. Such studies can guide synthetic chemists in designing new transformations. The reactivity of oxazoles in cycloadditions is well-established, but their specific reactions with complex arynes depend heavily on the electronic properties and substitution patterns of both reactants. clockss.orgnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights for 1,2 Oxazole Derivatives

Correlating Substituent Effects on the Oxazole (B20620) Ring and Phenol Moiety with In Vitro Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific chemical modifications on a core scaffold influence its biological activity. For 1,2-oxazole derivatives, the nature and position of substituents on both the heterocyclic ring and its appended aryl moieties, such as a phenol or methoxyphenyl group, are pivotal in determining their pharmacological profiles.

The substitution pattern directly dictates the molecule's electronic and steric properties, which in turn affects its binding affinity to biological targets. rsc.org For instance, in the context of oxazolone derivatives, the substitution of functional groups at the C-2 and C-4 positions of the ring is considered fundamental for tyrosinase inhibitory activity. thepharmajournal.com A more specific observation is the significant influence of a para-nitro group on an exocyclic phenyl ring at the C-4 position, which greatly enhances immunosuppressive activity. thepharmajournal.com Conversely, increasing the electron-donating properties of substituents on a phenyl ring at the C-2 position has been found to decrease the reactivity of the oxazolone ring. thepharmajournal.com

In isoxazole (B147169) derivatives evaluated for carbonic anhydrase (CA) inhibition, the type of aromatic ring and its substitution pattern are key determinants of the structure-activity relationship. The most active compound in one study featured a five-membered thiophene ring, highlighting the impact of the aryl group itself. The second most active compound contained a phenyl ring with ethoxy and hydroxyl substituents at the meta and para positions, respectively, indicating that specific substitution patterns on the phenyl moiety are crucial for potency. acs.org

Table 1: Summary of Substituent Effects on the Biological Activity of Oxazole/Isoxazole Derivatives This table is interactive. Users can sort columns to compare different parameters.

| Scaffold | Position of Substituent | Type of Substituent | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Oxazolone | C-4 (on exocyclic phenyl) | p-Nitro group | Greatly influences immunosuppressive activity | thepharmajournal.com |

| Oxazolone | C-2 & C-4 | Functional groups | Fundamental for tyrosinase inhibitory activity | thepharmajournal.com |

| Oxazolone | C-2 (on phenyl ring) | Electron-donating groups | Decreases ring-operating reaction | thepharmajournal.com |

| Isoxazole | Phenyl Moiety | Thiophene ring | High activity against Carbonic Anhydrase | acs.org |

Mechanistic Elucidation of Biological Actions at a Molecular Level

Unraveling the precise molecular mechanisms through which 1,2-oxazole derivatives exert their biological effects is key to their development as therapeutic agents. This involves identifying their enzymatic targets, understanding their impact on cellular signaling pathways, and characterizing their interactions with specific cellular components.

A primary mechanism of action for many bioactive compounds is the inhibition of specific enzymes. Oxazole and isoxazole derivatives have been shown to inhibit a range of clinically relevant enzymes.

Lipoxygenase (LOX): 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Certain isoxazole derivatives have demonstrated potent, concentration-dependent inhibition of 5-LOX in vitro. nih.govnih.gov In one study, a series of isoxazole derivatives were tested, with the most potent compound (C6) exhibiting an IC₅₀ value of 3.67 µM. nih.gov Another compound (C3) showed an IC₅₀ of 8.47 µM, indicating that specific structural features within the isoxazole class are conducive to significant 5-LOX inhibition. nih.gov

Cyclooxygenase (COX): The oxazole-containing drug Oxaprozin is a well-known nonsteroidal anti-inflammatory drug (NSAID) that functions as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). rsc.org This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Tyrosine Kinases: Protein tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these enzymes is a hallmark of many cancers. The oxazole derivative Mubritinib has been identified as a tyrosine kinase inhibitor. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing enzymes involved in numerous physiological processes, including pH regulation. Certain isoforms, such as CA IX and CA XII, are associated with tumors. unipi.it Studies have shown that isoxazole derivatives can act as inhibitors of carbonic anhydrase. In one investigation, synthesized isoxazole compounds displayed significant inhibitory action against CA, with the most promising derivative showing an IC₅₀ value of 112.3 ± 1.6 µM. nih.govresearchgate.net Related heterocyclic structures, such as 1,2,4-oxadiazoles, have also been explored as potent inhibitors of tumor-associated CA isoforms. unipi.it

Table 2: In Vitro Enzyme Inhibition by Oxazole/Isoxazole Derivatives This table is interactive. Users can sort columns to compare different parameters.

| Enzyme Target | Derivative Class | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | Isoxazole (C6) | 3.67 | nih.gov |

| 5-Lipoxygenase (5-LOX) | Isoxazole (C3) | 8.47 | nih.gov |

| 5-Lipoxygenase (5-LOX) | Isoxazole (C5) | 10.48 | nih.gov |

| Carbonic Anhydrase | Isoxazole (AC2) | 112.3 | nih.govresearchgate.net |

Beyond direct enzyme inhibition, 1,2-oxazole derivatives can modulate complex cellular signaling pathways that govern cell fate.

Cell Cycle Arrest and Apoptosis: A significant mechanism for the anticancer activity of many oxazole derivatives is the disruption of microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis). researchgate.netresearchgate.net For example, oxfendazole, a related benzimidazole compound, was shown to inhibit proliferation and induce G2/M phase arrest and apoptosis in ovarian cancer cells. nih.gov The disruption of microtubules triggers the formation of abnormal mitotic spindles, ultimately activating apoptotic pathways. researchgate.net Studies on isoxazole derivatives have confirmed their pro-apoptotic activity, with some compounds inducing apoptosis through multiple distinct pathways. researchgate.net This can involve the activation of initiator and effector caspases (such as caspase-3 and -8) and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. semanticscholar.org

TNF-α Production: Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that can initiate signaling cascades leading to inflammation, cell survival, or apoptosis. The modulation of TNF-α pathways is a target for various therapeutic areas. While direct evidence for 4-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole is limited, related heterocyclic compounds have been shown to influence TNF-α production, suggesting that this pathway may also be relevant for certain oxazole derivatives.

In vitro studies have been instrumental in identifying the direct molecular targets of 1,2-oxazole derivatives, providing a clear basis for their observed cellular effects.

Tubulin: One of the most well-documented targets for anticancer oxazole derivatives is tubulin. nih.govbenthamscience.com Tubulin dimers polymerize to form microtubules, which are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. researchgate.net Certain oxazole derivatives act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. nih.govmdpi.com This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the G2/M cell cycle arrest and apoptosis previously described. researchgate.net X-ray crystallography has confirmed the binding of unipi.itresearchgate.netoxazolo[5,4-e]isoindoles within the colchicine pocket, validating this as a key interaction. nih.gov

Other Cellular Targets: The versatility of the oxazole scaffold allows its derivatives to interact with a wide array of other cellular targets. In vitro studies have identified interactions with DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication. researchgate.net Other reported targets for various oxazole derivatives include STAT3, G-quadruplex DNA structures, histone deacetylases (HDAC), and various protein kinases, demonstrating the broad therapeutic potential of this class of compounds. nih.govbenthamscience.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2-Oxazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For 1,2-oxazole derivatives, 3D-QSAR studies help to visualize the steric and electronic requirements for optimal interaction with a biological target, thereby guiding the design of more potent molecules.

QSAR models are built using a dataset of compounds with known activities. Molecular descriptors representing steric, electrostatic, and hydrophobic properties are calculated for each molecule. Statistical methods are then used to generate a mathematical equation that predicts the biological activity. The predictive power of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²).

For example, a 3D-QSAR study on 1,2,4-oxadiazole derivatives, a related isomer, utilized the k-Nearest Neighbor Molecular Field Analysis (kNN MFA) approach. The resulting models showed excellent predictive ability, allowing researchers to design new molecules with potentially enhanced anticancer activity. researchgate.net Similarly, QSAR models have been successfully developed for 1,3-oxazole derivatives to predict their anticancer activity, with model accuracies (Ac) reported in the range of 0.96-0.97. researchgate.net These studies for related isomers demonstrate the utility of QSAR for the 1,2-oxazole class. The models can generate 3D contour maps that indicate regions where bulky, electron-donating, or hydrophobic groups would be favorable or unfavorable for activity, providing a rational basis for further synthesis.

Table 3: Representative Statistical Parameters from QSAR Studies on Azole Derivatives This table is interactive. Users can sort columns to compare different parameters.

| Compound Class | QSAR Method | Statistical Parameter | Value | Application | Reference |

|---|---|---|---|---|---|

| 1,3-Oxazole Derivatives | ASNN | Accuracy (Ac) | 0.96-0.97 | Anticancer Activity Prediction | researchgate.net |

| 1,2,4-Triazole Derivatives | kNN MFA | q² (Cross-validated R²) | > 0.5 | Anticancer Activity Prediction | nih.gov |

Rational Design Principles for Novel Oxazole Derivatives with Targeted In Vitro Activities

The insights gained from SAR, mechanistic studies, and QSAR modeling converge to establish a set of rational design principles for creating novel oxazole derivatives with enhanced and targeted in vitro activities. The goal is to synthesize molecules with improved potency, selectivity, and favorable pharmacokinetic properties. nih.gov

Key principles for the rational design of 1,2-oxazole derivatives include:

Scaffold Hopping and Bioisosteric Replacement: The oxazole ring can be used as a bioisostere for other chemical groups, such as amide or ester moieties, to improve metabolic stability or modify binding interactions. rsc.org Its unique physicochemical properties make it a valuable scaffold in drug design. rsc.org

Targeted Substituent Modification: Based on SAR and QSAR data, specific modifications can be made to the core structure. For example, if QSAR contour maps indicate that a negative electrostatic potential is favored in a particular region of the binding pocket, electron-withdrawing groups can be strategically placed on the phenyl ring to enhance activity. researchgate.net Similarly, knowing that a p-nitro group at a specific position enhances immunosuppressive activity allows for the focused synthesis of derivatives for that indication. thepharmajournal.com

Mechanism-Based Design: Understanding the molecular target allows for the design of compounds that are optimized to interact with it. For derivatives targeting tubulin, modifications can be made to improve binding within the colchicine pocket. For enzyme inhibitors, substituents can be chosen to form specific hydrogen bonds or hydrophobic interactions with residues in the enzyme's active site, as seen in the design of carbonic anhydrase inhibitors. nih.gov

Molecular Hybridization: This strategy involves combining the oxazole core with another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-acting properties. This approach has been used to develop novel tubulin polymerization inhibitors and other anticancer agents. researchgate.net

By applying these principles, medicinal chemists can move beyond trial-and-error synthesis and rationally design the next generation of 1,2-oxazole derivatives with precisely tailored biological activities for a range of therapeutic applications.

Future Directions and Emerging Research Avenues for 4 4 Methoxyphenyl 3,5 Dimethyl 1,2 Oxazole Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of isoxazole (B147169) derivatives is evolving towards more efficient and environmentally benign methods. nih.govpreprints.org Future research will likely focus on the development of novel synthetic strategies that offer improvements in yield, purity, and sustainability.

Key areas for exploration include:

Ultrasound-Assisted Synthesis: Sonochemical methods have emerged as a green and effective approach for synthesizing isoxazole-based molecules. preprints.org Ultrasound irradiation can enhance reaction rates, improve yields, and reduce the need for harsh solvents and high temperatures. preprints.orgresearchgate.net For instance, one-pot, five-component reactions under ultrasound irradiation have been successfully employed for the synthesis of 3,5-disubstituted isoxazole secondary sulfonamides in water, demonstrating high efficiency and atom economy. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods. researchgate.netrsc.orgnih.gov This technique can significantly reduce reaction times and improve yields in the synthesis of oxadiazole and other heterocyclic compounds. researchgate.netrsc.orgnih.gov The application of microwave assistance to the synthesis of 4-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole could lead to more streamlined and sustainable production.

Green Solvents and Catalysts: The use of deep eutectic solvents (DES) and water as reaction media, along with environmentally friendly catalysts, aligns with the principles of green chemistry. researchgate.netcore.ac.uk Research into the application of these sustainable solvent and catalyst systems for the synthesis of the target compound can significantly reduce the environmental impact of its production. researchgate.netcore.ac.uk

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives

| Methodology | Key Advantages | Potential for Sustainability |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, reduced energy consumption. preprints.orgresearchgate.net | High - enables use of green solvents and lower temperatures. preprints.orgresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. researchgate.netrsc.orgnih.gov | High - reduces energy consumption and reaction times. researchgate.netrsc.orgnih.gov |

| Multi-Component Reactions | High atom economy, reduced synthetic steps, minimized waste. researchgate.net | Very High - simplifies processes and reduces solvent use. researchgate.net |

| Green Solvents/Catalysts | Reduced toxicity and environmental impact, potential for recyclability. researchgate.netcore.ac.uk | Very High - core principle of sustainable chemistry. researchgate.netcore.ac.uk |

Advanced Computational Approaches for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to investigate the structural, electronic, and biological properties of molecules, providing insights that can guide further research.

Future computational studies on this compound could include:

Density Functional Theory (DFT) Calculations: DFT can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. nih.gov Such studies can provide a deeper understanding of the molecule's stability and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies can be used to build models that correlate the structural features of isoxazole derivatives with their biological activities. tandfonline.com These models can then be used to predict the activity of novel derivatives and guide the design of more potent compounds. tandfonline.com

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding mode of this compound with various biological targets. nih.govacs.orgorientjchem.org Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions involved in binding. nih.govacs.org These techniques are invaluable for identifying potential biological targets and understanding the mechanism of action at a molecular level. nih.govnih.govacs.orgorientjchem.org

Identification of Novel In Vitro Biological Targets and Pathways for Mechanistic Investigation

While the biological activities of many isoxazole derivatives have been explored, the specific targets and pathways modulated by this compound remain largely uncharacterized.

Future research in this area should focus on:

Broad-Spectrum Biological Screening: Initial screening against a wide range of biological targets, including enzymes, receptors, and ion channels, can help to identify potential areas of activity. Isoxazole-containing compounds have shown a diverse range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govorientjchem.orgnih.govmdpi.com

Target-Based Assays: Once preliminary activities are identified, more focused in vitro assays can be employed to confirm the interaction with specific molecular targets. For example, isoxazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and carbonic anhydrase. nih.govacs.org

Cellular Pathway Analysis: Investigating the effect of the compound on various cellular signaling pathways can provide a deeper understanding of its mechanism of action. For instance, some isoxazole compounds have been shown to influence pathways related to cell proliferation and neuroendocrine phenotypes. nih.gov The study of a related compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, suggests that derivatives of the 3,5-dimethyl-1,2-oxazole core can be designed to interact with specific biological systems. mdpi.comresearchgate.netpreprints.orgnih.gov

Development of Oxazole-Based Scaffolds for Advanced Chemical Biology Tools

The structural features of the this compound scaffold make it an attractive candidate for the development of chemical biology tools to probe biological systems.

Emerging research avenues include:

Fluorescent Probes: The isoxazole scaffold can be functionalized with fluorophores to create fluorescent probes for imaging and sensing applications. nih.govnih.govmaynoothuniversity.ieamanote.comperiodikos.com.br These probes can be designed to bind to specific biological targets, allowing for their visualization and tracking within living cells. nih.govnih.govperiodikos.com.br For example, isoxazole-dihydropyridine conjugates have been developed as fluorescent probes for the multidrug-resistance transporter (MDR-1). nih.govnih.govamanote.com

Photoaffinity Labels: The incorporation of photoreactive groups onto the oxazole (B20620) scaffold could lead to the development of photoaffinity labels. These tools are used to identify the binding partners of a compound within a complex biological sample by forming a covalent bond upon photoactivation.

Chemical Probes for Target Identification: By attaching affinity tags or clickable handles to the this compound core, chemical probes can be synthesized to facilitate the identification of its cellular binding partners through techniques such as affinity chromatography and mass spectrometry. olemiss.edu

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving substituted hydrazides or benzaldehyde derivatives. For example, refluxing 4-methoxyphenylhydrazine hydrochloride with acetylated precursors in polar solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid) yields oxazole derivatives . Optimization involves controlling reaction time (e.g., 18 hours for cyclization), temperature (reflux), and stoichiometry of reagents. Post-reaction steps include distillation under reduced pressure, crystallization (water-ethanol mixtures), and purification via column chromatography .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers, and structures are solved via direct methods (e.g., SHELXS) and refined with SHELXL . Programs like ORTEP-3 visualize thermal ellipsoids and molecular geometry . Validation tools (e.g., PLATON) check for errors in bond lengths, angles, and torsional parameters . For example, intermolecular hydrogen bonds (N–H⋯O) stabilizing crystal packing are quantified using these methods .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results for this compound?

Discrepancies may arise from dynamic effects in solution (e.g., conformational flexibility) versus static crystal structures. For instance, NMR might indicate free rotation of the methoxyphenyl group, while X-ray data show a fixed conformation due to crystal packing . Methodological solutions include:

Q. What strategies are effective in improving the yield of this compound during scale-up synthesis?

Key challenges include side reactions (e.g., oxidation of methoxy groups) and poor solubility. Strategies involve:

- Using microwave-assisted synthesis to reduce reaction time and byproducts .

- Introducing protecting groups for sensitive functional groups (e.g., methoxy) during intermediate steps .

- Optimizing solvent systems (e.g., DMF for high-temperature reactions) and catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization) .

Q. How does the electronic structure of the oxazole ring influence biological activity in drug discovery contexts?

The oxazole core’s electron-deficient nature enhances π-π stacking with protein targets (e.g., BRD4 bromodomains) . Substituents like the 4-methoxyphenyl group modulate lipophilicity (LogP ~2.95–5.09) and hydrogen-bonding capacity, affecting binding affinity . Computational docking (e.g., AutoDock Vina) and QSAR models correlate substituent position/type (e.g., methyl vs. trifluoromethyl) with activity .

Q. What are the challenges in characterizing puckering conformations of the oxazole ring in derivatives?

Ring puckering coordinates (amplitude q, phase angle φ) are analyzed using Cremer-Pople parameters . For this compound, non-planar distortions may arise from steric clashes between methyl and methoxyphenyl groups. Methods include:

- Comparing experimental (X-ray) and computational (DFT) puckering parameters.

- Using torsion angle scans to map energy minima for ring conformers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.